N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzylpiperazine moiety, a tetrahydrobenzothiophene core, and a fluorobenzamide group, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide typically involves multiple steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Synthesis of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent.
Coupling Reactions: The benzylpiperazine and tetrahydrobenzothiophene intermediates are coupled using a carbonylating agent to form the desired compound.
Introduction of the Fluorobenzamide Group: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom in the fluorobenzamide group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with various enzymes and proteins.
Medicine:
- Potential applications in drug development, particularly for targeting specific receptors or enzymes.
- Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry:
- Used in the development of advanced materials with specific chemical properties.
- Potential applications in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the fluorobenzamide group could enhance binding affinity and specificity. The tetrahydrobenzothiophene core may contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- N~1~-{3-[(4-benzylpiperazino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-methylbenzamide
- N~1~-{3-[(4-benzylpiperazino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-methylbenzamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine vs. methyl groups) can significantly alter the compound’s chemical properties and reactivity.
- Reactivity: The fluorine atom in the fluorobenzamide group can participate in unique substitution reactions not observed with other substituents.
- Applications: The unique structure of N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide may make it more suitable for specific applications, such as drug development or material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C27H28FN3O2S |
---|---|
Molekulargewicht |
477.6g/mol |
IUPAC-Name |
N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C27H28FN3O2S/c28-22-12-6-4-10-20(22)25(32)29-26-24(21-11-5-7-13-23(21)34-26)27(33)31-16-14-30(15-17-31)18-19-8-2-1-3-9-19/h1-4,6,8-10,12H,5,7,11,13-18H2,(H,29,32) |
InChI-Schlüssel |
CZFZJRLJRGARHR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.